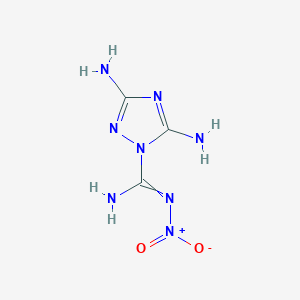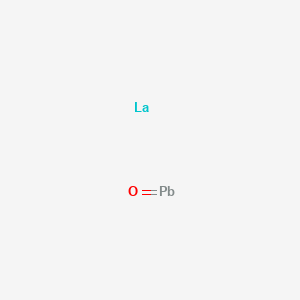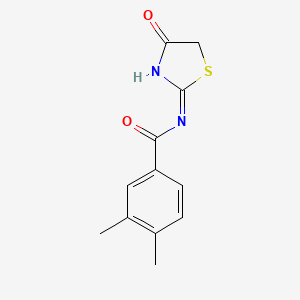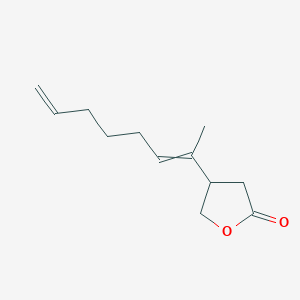
3,5-Diamino-N'-nitro-1H-1,2,4-triazole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide is a nitrogen-rich compound known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazole ring substituted with amino and nitro groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide typically involves the reaction of 3,5-diamino-1,2,4-triazole with nitroisothiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product . The reaction mechanism involves the nucleophilic attack of the amino groups on the nitroisothiourea, leading to the formation of the nitroamidino-triazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso-triazole, amino-triazole, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide involves its interaction with molecular targets such as ribonucleotide reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound effectively disrupts DNA synthesis, leading to cytotoxic effects on rapidly dividing cells . This mechanism underlies its potential use as an antitumor agent.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: A precursor to 3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide, used in similar applications.
3,5-Dinitro-1,2,4-triazole: Another nitrogen-rich compound used in the synthesis of energetic materials.
1,2,4-Triazole: A simpler triazole derivative with applications in material science and as a building block for more complex compounds.
Uniqueness
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide is unique due to its combination of amino and nitro groups on the triazole ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to inhibit DNA synthesis and its potential use in cancer therapy further distinguish it from other similar compounds.
Properties
CAS No. |
406672-78-4 |
|---|---|
Molecular Formula |
C3H6N8O2 |
Molecular Weight |
186.13 g/mol |
IUPAC Name |
3,5-diamino-N'-nitro-1,2,4-triazole-1-carboximidamide |
InChI |
InChI=1S/C3H6N8O2/c4-1-7-2(5)10(8-1)3(6)9-11(12)13/h(H2,6,9)(H4,4,5,7,8) |
InChI Key |
OQNXKNAAQGGDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN(C(=N1)N)C(=N[N+](=O)[O-])N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)

![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)

![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)


![Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-](/img/structure/B14248912.png)
![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
